5-(4-Acetylphenyl)-2-chlorophenol, 95%
Overview
Description
5-(4-Acetylphenyl)-2-chlorophenol (5-APC) is a phenolic compound belonging to the group of phenols and phenolic compounds. It is a colorless, crystalline solid with a molecular weight of 212.58 g/mol and a melting point of 93-95°C. 5-APC is used in a wide range of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments. In
Scientific Research Applications
5-(4-Acetylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used in biochemistry and molecular biology studies to investigate the effects of phenolic compounds on gene expression, enzyme activity, and protein-protein interactions. Additionally, 5-(4-Acetylphenyl)-2-chlorophenol, 95% has been used in physiological studies to investigate the effects of phenolic compounds on cardiovascular and metabolic health. It has also been used in laboratory experiments to investigate the effects of phenolic compounds on cell viability and tissue regeneration.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has been suggested that 5-(4-Acetylphenyl)-2-chlorophenol, 95% may act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(4-Acetylphenyl)-2-chlorophenol, 95% may interact with cellular receptors and modulate signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Acetylphenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(4-Acetylphenyl)-2-chlorophenol, 95% can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 5-(4-Acetylphenyl)-2-chlorophenol, 95% has been shown to reduce oxidative stress, protect against DNA damage, and modulate the expression of genes involved in inflammation and cell death. Furthermore, 5-(4-Acetylphenyl)-2-chlorophenol, 95% has been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
5-(4-Acetylphenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a stable, colorless, crystalline solid with a low melting point, making it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are also some limitations to its use in laboratory experiments. 5-(4-Acetylphenyl)-2-chlorophenol, 95% is a highly reactive compound and can be easily oxidized or degraded by light or heat. Furthermore, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
Given the potential benefits of 5-(4-Acetylphenyl)-2-chlorophenol, 95%, there are numerous potential future directions for research. One potential direction is to further investigate the mechanism of action of 5-(4-Acetylphenyl)-2-chlorophenol, 95%, including its effects on signal transduction pathways and gene expression. Additionally, further research is needed to explore the effects of 5-(4-Acetylphenyl)-2-chlorophenol, 95% on other physiological processes, such as metabolism and immune function. Furthermore, research is needed to develop methods to increase the solubility of 5-(4-Acetylphenyl)-2-chlorophenol, 95% in water, as well as to develop formulations that can be used in clinical trials. Finally, research is needed to explore the potential therapeutic applications of 5-(4-Acetylphenyl)-2-chlorophenol, 95%, including its use as an antioxidant, anti-inflammatory, and cardioprotective agent.
Synthesis Methods
5-(4-Acetylphenyl)-2-chlorophenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation, and the Claisen condensation. The Williamson ether synthesis is a nucleophilic substitution reaction in which an alkoxide ion reacts with an alkyl halide to form an ether. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction in which an acylium ion reacts with an aromatic ring to form an acylated product. The Claisen condensation is a condensation reaction between two esters in the presence of an acid catalyst, resulting in the formation of an α,β-unsaturated ester.
properties
IUPAC Name |
1-[4-(4-chloro-3-hydroxyphenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15)14(17)8-12/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJMXKIZDIUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685946 | |
Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-82-7 | |
Record name | Ethanone, 1-(4′-chloro-3′-hydroxy[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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